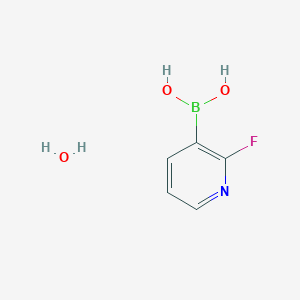
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylboronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylboronic Acid Pinacol Ester” is a chemical compound with the molecular formula C14H17BN2O4 . It has a molecular weight of 288.11 g/mol . The compound is also known by other names such as “3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,5-dihydro-1,2,4-oxadiazol-5-one” and "MFCD24039940" .
Molecular Structure Analysis
The compound has a complex structure that includes a 1,2,4-oxadiazol ring attached to a phenyl group, which is further attached to a boronic acid pinacol ester group . The InChI representation of the molecule isInChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)10-7-5-9(6-8-10)11-16-12(18)19-17-11/h5-8H,1-4H3,(H,16,17,18) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 288.11 g/mol . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound is 288.1281372 g/mol . The topological polar surface area of the compound is 69.2 Ų . The compound has a heavy atom count of 21 .Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Phenylboronic acid pinacol ester-functionalized polymers have been explored for their potential in anticancer drug delivery. A notable study designed an oxidation-sensitive copolymer, which self-assembles into micelles in aqueous solution. These micelles can load hydrophobic anticancer drugs with high encapsulation efficiency. The drug release is accelerated in the presence of hydrogen peroxide or at low pH, indicating its potential for targeted cancer therapy due to the high oxidative stress environment of tumor sites (Zhang et al., 2019).
Organic Synthesis and Material Science
Arylboronic esters, including phenylboronic acid pinacol ester, exhibit room-temperature phosphorescence in the solid state. This unexpected finding suggests that these compounds can be used in the development of new phosphorescent materials without the need for heavy atoms or carbonyl groups. This discovery opens avenues for applications in organic electronics and photonics (Shoji et al., 2017).
Responsive Polymers and Materials
The synthesis of H2O2-cleavable poly(ester-amide)s incorporating phenylboronic acid ester has been demonstrated. These materials undergo complete degradation in response to hydrogen peroxide, showcasing their potential as responsive delivery vehicles for therapeutic and diagnostic applications (Cui et al., 2017).
Sensing Technologies
The phosphorescent properties of simple arylboronic esters, such as phenylboronic acid pinacol ester, indicate their utility in sensing applications. The solid-state phosphorescence and its dependency on molecular packing highlight their potential as sensors or in the development of new materials with unique optical properties (Zhang et al., 2018).
Wirkmechanismus
Target of Action
The compound “4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylboronic Acid Pinacol Ester” is a derivative of 1,2,4-oxadiazole . The derivatives of 1,2,4-oxadiazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can exhibit antitumor activity by inhibiting certain enzymes, leading to the prevention of dna synthesis .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways due to their broad range of biological activities .
Result of Action
It is known that 1,2,4-oxadiazole derivatives can exhibit significant anti-cancer activity when evaluated against human cancer cell lines .
Eigenschaften
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4H-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)10-7-5-9(6-8-10)11-16-12(18)19-17-11/h5-8H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOYBXGRYCKDON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2988607.png)
![3-bromo-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2988609.png)
![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/no-structure.png)




![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2988617.png)
![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2988618.png)
![N-(3-ethylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2988622.png)
![2-(allylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2988623.png)

![7-(4-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988626.png)
![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B2988629.png)